molecular formula C17H18ClN3O4 B2553758 5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941964-45-0

5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2553758
CAS RN: 941964-45-0
M. Wt: 363.8
InChI Key: MKEVNXAAHIXLHZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClN3O4 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

The compound 5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has been structurally characterized through its crystal formation as a dimethylformamide solvate. The study revealed that the heterocyclic molecules of this compound contain a planar fused-ring system, which are interconnected by paired N-H...O hydrogen bonds forming centrosymmetric dimers. These dimers further link into chains through a single C-H.pi(arene) hydrogen bond, showcasing the compound's ability to participate in complex hydrogen bonding networks, which is crucial for its interactions in biological systems or catalytic processes (Low et al., 2004).

Synthetic Applications

The versatility of furo[2,3-d]pyrimidine derivatives, like the one , is further highlighted by their involvement in the synthesis of novel heterocyclic compounds. These compounds have been explored for their potential as anti-inflammatory and analgesic agents, indicating the broad applicability of furo[2,3-d]pyrimidine scaffolds in medicinal chemistry. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting the potential of furo[2,3-d]pyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Chemical Reactions and Transformations

Ring Cleavage Reactions

The reactivity of furo[2,3-d]pyrimidine derivatives in ring cleavage reactions has been studied, showcasing their potential in generating diverse chemical structures. The reactions of similar 1,3-oxazine-2,4(3H)-dione derivatives with various amines under different conditions have yielded a range of products including pyrimidines, acetoacetamides, and urethanes. This demonstrates the compound's utility in synthetic chemistry for the generation of novel compounds through ring modification strategies (Kinoshita et al., 1989).

Novel Synthesis Methods

Additionally, innovative methods for synthesizing furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed, expanding the toolkit for chemists working with this scaffold. A novel method has been proposed for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from related precursors, showcasing the flexibility of this chemical framework in generating diverse and potentially bioactive heterocycles (Osyanin et al., 2014).

properties

IUPAC Name

5-(4-chlorophenyl)-6-(2-methoxyethylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-20-15(22)13-12(10-4-6-11(18)7-5-10)14(19-8-9-24-3)25-16(13)21(2)17(20)23/h4-7,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVNXAAHIXLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(O2)NCCOC)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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